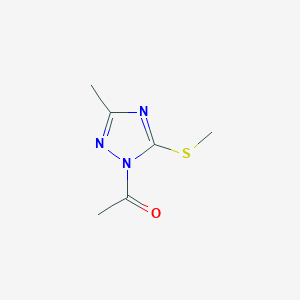
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone typically involves the reaction of 3-methyl-5-(methylthio)-1H-1,2,4-triazole with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
化学反应分析
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted triazoles.
科学研究应用
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
作用机制
The mechanism of action of 1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The methylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s ability to form hydrogen bonds and hydrophobic interactions with biological molecules contributes to its biological activity.
相似化合物的比较
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone can be compared with other triazole derivatives such as:
1-(3-Methyl-1H-1,2,4-triazol-1-yl)ethanone: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)propanone: Has a longer alkyl chain, which may affect its solubility and interaction with biological targets.
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)butanone: Further extension of the alkyl chain, potentially altering its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C6H9N3OS |
|---|---|
分子量 |
171.22 g/mol |
IUPAC 名称 |
1-(3-methyl-5-methylsulfanyl-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C6H9N3OS/c1-4-7-6(11-3)9(8-4)5(2)10/h1-3H3 |
InChI 键 |
AZXSPDPOPRMCRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=N1)SC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869490.png)


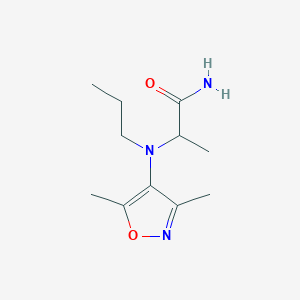
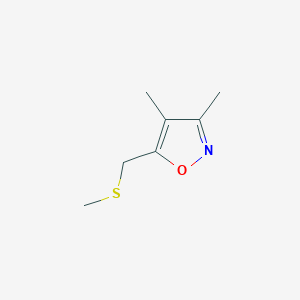
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869510.png)
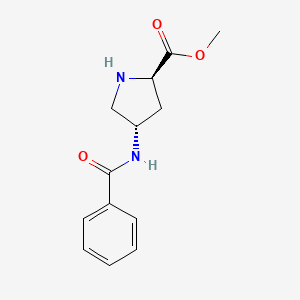
![4-([1,1'-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12869526.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869528.png)
![2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12869534.png)
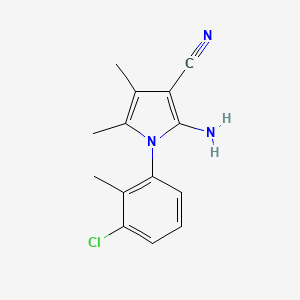
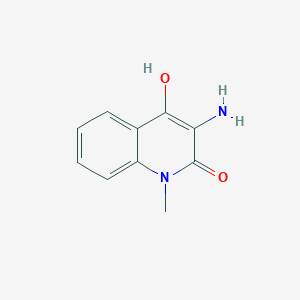
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)
![1-(6-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869568.png)
